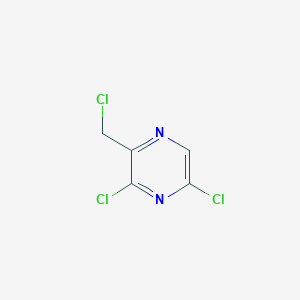

3,5-Dichloro-2-(chloromethyl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl3N2 |

|---|---|

Molecular Weight |

197.45 g/mol |

IUPAC Name |

3,5-dichloro-2-(chloromethyl)pyrazine |

InChI |

InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 |

InChI Key |

BLUXISMPOLNEPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)CCl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Chloromethyl Pyrazine

Precursor Synthesis and Functionalization Pathways

The construction of 3,5-Dichloro-2-(chloromethyl)pyrazine often begins with the synthesis of a suitably substituted pyrazine (B50134) core, which is then further modified. This approach can be dissected into three key stages: the formation of the chlorinated pyrazine ring, the introduction of a methyl precursor at the desired position, and the final selective chlorination of this methyl group.

Synthesis of Chlorinated Pyrazine Ring Systems

The formation of a 3,5-dichloropyrazine ring is a critical initial step. Various methods have been developed for the synthesis of chlorinated pyrazines. One common strategy involves the direct chlorination of a pyrazine precursor. For instance, 2-aminopyrazine (B29847) can serve as a starting material, which can undergo regioselective chlorination. mdpi.com The synthesis of chlorinated pyrazines can also be achieved from other pyrazine derivatives, such as hydroxypyrazines, by treatment with chlorinating agents.

A notable method for introducing multiple chlorine atoms onto a pyrazine ring involves the use of N-chlorosuccinimide (NCS). This reagent allows for high-yielding dichlorination under controlled conditions, which can be crucial for establishing the desired 3,5-dichloro substitution pattern. google.com The synthesis of related dichlorinated nitrogen-containing heterocycles, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine, highlights the use of potassium fluoride (B91410) in a suitable solvent, demonstrating the feasibility of selective halogen exchange reactions in building complex halogenated aromatic systems.

Introduction of the Methyl Precursor at Position 2

Once the 3,5-dichloropyrazine scaffold is in hand, the next step is the introduction of a methyl group, or a precursor that can be readily converted to a methyl group, at the 2-position. This can be a challenging transformation due to the electron-deficient nature of the dichloropyrazine ring.

One potential, though not explicitly detailed for this specific compound in the available literature, would be a cross-coupling reaction. For example, a nickel-catalyzed Kumada-Corriu cross-coupling reaction has been successfully employed to introduce an alkyl group to a 2-chloropyrazine (B57796) derivative. mdpi.com This suggests that a similar strategy could potentially be used to introduce a methyl group onto a 3,5-dichloropyrazine ring by reacting it with a methylating agent like methylmagnesium bromide in the presence of a suitable catalyst.

Another approach could involve the use of organolithium reagents. The lateral metalation of alkyl-substituted pyrazines with reagents like n-butyllithium, followed by trapping with an electrophile, is a known method for functionalizing the side chain of pyrazine derivatives. This methodology could potentially be adapted to introduce a methyl group at the 2-position of a pre-chlorinated pyrazine.

Strategies for Selective Chlorination of the Methyl Group

The final step in this pathway is the selective chlorination of the methyl group at the 2-position to yield the desired chloromethyl group. This transformation requires careful control to avoid over-chlorination or reaction at other sites on the aromatic ring. Radical chlorination is the most common and effective method for this purpose.

Reagents such as N-chlorosuccinimide (NCS) are widely used for the benzylic chlorination of methyl groups on aromatic and heteroaromatic rings. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or by UV light. This method offers good selectivity for the chlorination of the methyl group without affecting the aromatic ring. The use of NCS in the presence of a radical initiator like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) has been reported for the chlorination of various hydrocarbon C-H bonds, including those on heteroaromatic systems. mdpi.com

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more streamlined fashion, often by performing the key chlorination steps on a pre-existing 2-methylpyrazine (B48319) derivative.

Chlorination Reactions of 3,5-Dichloro-2-methylpyrazine Analogues

A more direct pathway to this compound involves the chlorination of the commercially available precursor, 3,5-Dichloro-2-methylpyrazine. This approach simplifies the synthesis by starting with a molecule that already possesses the required carbon skeleton and ring chlorination pattern.

The conversion of 3,5-Dichloro-2-methylpyrazine to this compound is achieved through a radical chlorination of the methyl group. This reaction is a classic example of free-radical halogenation at a benzylic-type position, which is activated by the adjacent pyrazine ring.

The reaction is typically carried out using a radical chlorinating agent and a radical initiator. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction is usually initiated by either thermal means or, more commonly, by the addition of a radical initiator such as benzoyl peroxide or AIBN. Alternatively, photochemical initiation using UV light can be employed.

The general mechanism for this radical chlorination involves three key steps: initiation, propagation, and termination. In the initiation step, the radical initiator decomposes upon heating or UV irradiation to form free radicals. These radicals then abstract a chlorine atom from the chlorinating agent to generate a chlorine radical. During propagation, the chlorine radical abstracts a hydrogen atom from the methyl group of 3,5-Dichloro-2-methylpyrazine to form a resonance-stabilized pyrazinylmethyl radical and hydrogen chloride. This pyrazinylmethyl radical then reacts with another molecule of the chlorinating agent to yield the final product, this compound, and a new chlorine radical, which continues the chain reaction. The reaction is terminated when two radicals combine.

The conditions for this reaction, such as the choice of solvent, temperature, and the ratio of reactants, must be carefully controlled to maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated and trichlorinated byproducts.

Below is a table summarizing the key reagents and their roles in the synthetic methodologies discussed:

| Reagent/Method | Role in Synthesis | Relevant Section(s) |

| N-chlorosuccinimide (NCS) | Chlorinating agent for both the pyrazine ring and the methyl side chain. | 2.1.1., 2.1.3., 2.2.1.1. |

| Sulfuryl chloride (SO₂Cl₂) | Alternative radical chlorinating agent for the methyl side chain. | 2.2.1.1. |

| Benzoyl peroxide / AIBN | Radical initiators for the chlorination of the methyl group. | 2.1.3., 2.2.1.1. |

| UV Light | Photochemical initiator for radical chlorination. | 2.1.3., 2.2.1.1. |

| 2-Aminopyrazine | A potential starting material for the synthesis of the chlorinated pyrazine ring. | 2.1.1. |

| 3,5-Dichloro-2-methylpyrazine | Key precursor for the direct synthesis of the final product. | 2.2.1. |

Halogenating Reagents and Conditions

The introduction of chlorine atoms onto both the pyrazine ring and the methyl side chain is a critical step in the synthesis of this compound. This is achieved through the use of specific halogenating agents under controlled conditions.

Common reagents for the chlorination of pyrazine precursors include N-chlorosuccinimide (NCS), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and elemental chlorine (Cl₂).

N-Chlorosuccinimide (NCS): NCS is frequently used for the free-radical chlorination of alkyl side chains on heterocyclic rings. The reaction to form a chloromethyl group is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), and conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under light or heat. For chlorinating the pyrazine ring itself, NCS can also be effective, often activated by an acid.

Thionyl Chloride (SOCl₂): This reagent is particularly effective for converting hydroxymethyl groups into the desired chloromethyl groups. However, reaction conditions such as temperature and duration must be carefully controlled to prevent over-chlorination, where other substituents on the ring could be replaced by chlorine.

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent primarily used to convert hydroxypyrazines (pyrazinones) into their corresponding chloropyrazine derivatives. This is a common strategy for introducing chlorine atoms directly onto the pyrazine ring.

Vapor-Phase Chlorination: Direct chlorination using chlorine gas is another method. This reaction is typically performed at high temperatures, ranging from 300 to 600 °C. The pyrazine substrate is vaporized, often with water vapor which acts as a moderator, and mixed with chlorine gas in a reaction tube. The contact time and reactant molar ratios are critical parameters that must be optimized to maximize the yield of the desired chlorinated product and prevent decomposition.

The table below summarizes various halogenating reagents and their typical applications in pyrazine synthesis.

| Reagent | Substrate Type | Target Functional Group | Typical Conditions |

| N-Chlorosuccinimide (NCS) | Alkylpyrazine | -CH₃ → -CH₂Cl | Benzoyl Peroxide (BPO), CCl₄, light/heat |

| Thionyl Chloride (SOCl₂) | Hydroxymethylpyrazine | -CH₂OH → -CH₂Cl | Inert solvent, controlled temperature |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrazine | Ring C-OH → Ring C-Cl | Heat |

| Chlorine Gas (Cl₂) | Pyrazine | Ring C-H → Ring C-Cl | 300-600°C, vapor phase, water vapor |

Cyclization Reactions Incorporating Chlorinated Building Blocks

The synthesis of the pyrazine ring is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of this compound, this could theoretically involve the use of precursors that already contain chlorine atoms. This approach, building the ring from chlorinated blocks, can be an alternative to post-cyclization halogenation.

A key strategy involves a condensation-cyclization reaction where the building blocks are pre-halogenated. For instance, a chlorinated α-amino ketone could react with another α-amino compound to form the dihydropyrazine (B8608421) ring, which is subsequently oxidized to the aromatic pyrazine. While specific examples for the target molecule are proprietary, the principle is demonstrated in related heterocyclic syntheses. For example, the synthesis of 4-chloropyrazoles can be achieved through a direct cyclization and chlorination of hydrazine (B178648) precursors in a single step using an agent like 1,3,5-trichloroisocyanuric acid (TCCA), which acts as both an oxidant and a chlorine source.

Another relevant synthetic pathway is the modification of an existing chlorinated pyrazine ring. For example, 2,5-dichloropyrazine (B10626) can be synthesized from 5-chloropyrazin-2-amine through a Sandmeyer-type reaction, where the amino group is converted to a chloro group using sodium nitrite (B80452) in concentrated hydrochloric acid. This demonstrates the feasibility of constructing multiply chlorinated pyrazines from simpler chlorinated precursors.

Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters to enhance yield, ensure safety, and maintain cost-effectiveness.

Reaction Parameter Optimization (Temperature, Solvent, Catalysis)

Optimizing reaction parameters is crucial for maximizing the efficiency of the synthesis.

Temperature: Temperature control is critical in both chlorination and cyclization steps. In vapor-phase chlorination, the temperature must be high enough to initiate the reaction but not so high as to cause decomposition of the pyrazine ring. For other chlorination reactions, such as those using SOCl₂, maintaining a specific temperature can prevent unwanted side reactions and the formation of impurities.

Solvent: The choice of solvent can significantly impact reaction yield and purity. For instance, in the synthesis of pyrazinamide (B1679903) derivatives, using tert-amyl alcohol as a solvent resulted in higher product yields compared to solvents like ethanol (B145695) or methanol (B129727), where by-products were more readily formed. In chlorination reactions with NCS, non-polar solvents like carbon tetrachloride are often preferred to facilitate the free-radical mechanism.

Catalysis: The use of catalysts is essential in many synthetic steps. Metal catalysts, such as those based on palladium or copper, are often employed in cross-coupling reactions to build more complex pyrazine derivatives. For side-chain chlorination, radical initiators like BPO act as catalysts to start the reaction. The selection of an appropriate catalyst and its concentration must be optimized to achieve high conversion rates and selectivity.

Yield Enhancement Strategies

Substrate Ratio Adjustment: The molar ratio of reactants is a key factor. In the synthesis of pyrazinamide, increasing the molar ratio of the amine substrate relative to the pyrazine ester was shown to increase the yield by shifting the reaction equilibrium. Similarly, in vapor-phase chlorination, the chlorine-to-pyrazine ratio must be carefully controlled to favor the formation of the desired monochlorinated product while minimizing unreacted starting material and polychlorinated by-products.

Continuous-Flow Reactors: For large-scale production, switching from traditional batch reactors to continuous-flow microreactors can offer significant advantages. Continuous-flow systems can provide better control over reaction temperature and time, leading to higher space-time yields and a more efficient process compared to batch synthesis.

Purification Methodologies for Synthetic Intermediates

The purity of synthetic intermediates is paramount for the success of subsequent reaction steps and the quality of the final product. Several methodologies are employed for the purification of pyrazine derivatives.

Column Chromatography: Flash chromatography using silica (B1680970) gel is a standard method for purifying pyrazine compounds. A common mobile phase is a binary mixture of a hydrocarbon solvent, such as hexane (B92381), and ethyl acetate (B1210297). The choice of silica can also be a factor; silica with a higher surface area can provide better separation and resolution for closely related pyrazine compounds.

Liquid-Liquid Extraction (LLE): LLE is used to separate the product from the reaction mixture, particularly from aqueous solutions. Solvents like dichloromethane (B109758) (DCM), methyl-t-butyl ether (MTBE), and ethyl acetate are effective, though multiple extractions are often required to maximize recovery. The choice of solvent can also help in selectively removing certain impurities. For example, using hexane as the extraction solvent can isolate pyrazines without co-extracting imidazole (B134444) derivatives.

Distillation: Given that many pyrazine derivatives are volatile, distillation is an effective technique for separating them from non-volatile starting materials or by-products.

Recrystallization: This is a fundamental technique for purifying solid intermediates and final products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution.

The table below outlines common purification techniques for pyrazine intermediates.

| Purification Method | Principle of Separation | Typical Solvents/Materials | Application Notes |

| Flash Chromatography | Differential adsorption on a stationary phase | Silica gel, Hexane/Ethyl Acetate | Effective for separating closely related compounds. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Dichloromethane, MTBE, Ethyl Acetate | Used for initial workup to remove water-soluble impurities. |

| Distillation | Difference in boiling points | N/A | Suitable for volatile pyrazine compounds. |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Acetone, Ethyl Acetate | Used for final purification of solid products. |

| Column Chromatography (C18) | Hydrophobic interactions | Octadecyl (C18) silica, Ethanol | Useful for removing residual water from distillates. |

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2 Chloromethyl Pyrazine

Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the 3,5-dichloropyrazine ring is analogous to a benzylic halide. The chlorine atom is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyrazine (B50134) ring. This activation facilitates a range of substitution reactions and other transformations.

Nucleophilic Displacement Reactions of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in 3,5-Dichloro-2-(chloromethyl)pyrazine is nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism.

The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage by oxygen and sulfur nucleophiles, leading to the formation of alcohols, ethers, and thioethers.

Alcohols: Treatment of this compound with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous organic solvent mixture, is expected to yield (3,5-Dichloropyrazin-2-yl)methanol.

Ethers: The reaction with alkoxides or phenoxides results in the formation of the corresponding ethers. For instance, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) would produce 3,5-Dichloro-2-(methoxymethyl)pyrazine. Similarly, reactions with more complex alcohols in the presence of a base can yield more elaborate ether structures.

Thioethers: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. For example, the reaction with sodium thiomethoxide would give 3,5-Dichloro-2-((methylthio)methyl)pyrazine.

Table 1: Synthesis of Alcohols, Ethers, and Thioethers

| Product | Nucleophile | Reagents and Conditions |

| (3,5-Dichloropyrazin-2-yl)methanol | Hydroxide | NaOH, H₂O/THF |

| 3,5-Dichloro-2-(methoxymethyl)pyrazine | Methoxide | NaOMe, MeOH |

| 3,5-Dichloro-2-((methylthio)methyl)pyrazine | Thiomethoxide | NaSMe, EtOH |

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace the chloride to form the corresponding aminomethyl derivatives. These reactions are typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated. The products are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Table 2: Amination Reactions

| Product | Nucleophile | Reagents and Conditions |

| (3,5-Dichloropyrazin-2-yl)methanamine | Ammonia | NH₃, EtOH |

| N-((3,5-Dichloropyrazin-2-yl)methyl)propan-1-amine | Propylamine | CH₃CH₂CH₂NH₂, Et₃N, CH₂Cl₂ |

| 1-((3,5-Dichloropyrazin-2-yl)methyl)piperidine | Piperidine | Piperidine, K₂CO₃, CH₃CN |

The introduction of a new carbon-carbon bond can be achieved by reacting this compound with carbon-based nucleophiles.

Cyanation: The reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, yields (3,5-Dichloropyrazin-2-yl)acetonitrile. This reaction is a valuable method for extending the carbon chain and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. It is worth noting that with some heterocyclic systems, such as 2-(chloromethyl)furans, reaction with cyanide can sometimes lead to substitution on the ring in addition to the expected displacement at the methyl group, although this is less common for pyrazines.

Table 3: Cyanation Reaction

| Product | Nucleophile | Reagents and Conditions |

| (3,5-Dichloropyrazin-2-yl)acetonitrile | Cyanide | NaCN, DMSO |

Reductions and Oxidations of the Chloromethyl Moiety

The chloromethyl group can undergo both reduction to a methyl group and oxidation to an aldehyde.

Reduction: The chloromethyl group can be reduced to a methyl group, yielding 3,5-Dichloro-2-methylpyrazine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with hydride reagents.

Oxidation: The oxidation of the chloromethyl group to a formyl group provides 3,5-Dichloropyrazin-2-carbaldehyde. A classic method for this transformation is the Sommelet reaction . This reaction involves the formation of a quaternary ammonium (B1175870) salt by treating the chloromethyl compound with hexamine, followed by hydrolysis to the aldehyde. This method is particularly useful for the oxidation of benzylic and heterocyclic methyl halides.

Table 4: Reduction and Oxidation Reactions

| Transformation | Product | Reagents and Conditions |

| Reduction | 3,5-Dichloro-2-methylpyrazine | H₂, Pd/C, EtOH |

| Oxidation (Sommelet Reaction) | 3,5-Dichloropyrazin-2-carbaldehyde | 1. Hexamine, CHCl₃ 2. H₂O, heat |

Rearrangement Reactions Involving the Chloromethyl Group

While various rearrangement reactions are known for benzylic systems, there is a lack of specific literature detailing rearrangement reactions involving the chloromethyl group of this compound. Hypothetically, if a quaternary ammonium salt were formed as an intermediate (for example, during the initial step of the Sommelet reaction), it could potentially undergo a Sommelet-Hauser rearrangement under strongly basic conditions. However, this remains speculative without experimental evidence for this specific substrate.

Reactivity of the Dichloro-Substituted Pyrazine Core

The dichloro-substituted pyrazine core is the primary site of reactivity in this compound, primarily undergoing nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.deuoanbar.edu.iq Halogenated pyrazines are more reactive towards nucleophilic displacement than their pyridine (B92270) counterparts. thieme-connect.de The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (a chloride ion in this case). youtube.comyoutube.com

In unsymmetrically substituted 3,5-dichloropyrazines, the regioselectivity of nucleophilic attack is a critical consideration. Studies on 2-substituted 3,5-dichloropyrazines have shown that the nature of the substituent at the 2-position dictates the preferred site of nucleophilic attack. researchgate.netacs.org While specific studies on this compound were not found, the chloromethyl group is generally considered to be electron-withdrawing. This would suggest that nucleophilic attack would preferentially occur at the 5-position. researchgate.netacs.org

This regioselectivity can be explained by the electronic effects of the substituent at the 2-position. Electron-withdrawing groups at the 2-position further decrease the electron density at the 5-position, making it more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netacs.org Conversely, electron-donating groups at the 2-position increase the electron density at the 5-position, directing the nucleophilic attack to the 3-position. researchgate.netacs.org

| Substituent at Position 2 | Nature of Substituent | Preferred Position of Nucleophilic Attack |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Deactivating | 5-position |

| Electron-Donating Group (EDG) | Activating | 3-position |

Substituents on the pyrazine ring can significantly influence the rate of SNAr reactions by either donating or withdrawing electron density. masterorganicchemistry.com

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus less reactive towards nucleophilic attack. libretexts.org Examples include amino (-NH2) and hydroxyl (-OH) groups. libretexts.org While these groups are strongly activating in electrophilic aromatic substitution, they are deactivating in the context of SNAr. youtube.com

Deactivating Groups : These groups withdraw electron density from the ring, making it more electrophilic and thus more reactive towards nucleophilic attack. libretexts.org Examples include nitro (-NO2), cyano (-CN), and carbonyl (C=O) groups. masterorganicchemistry.com The chlorine atoms and the chloromethyl group in this compound are all considered deactivating groups, which enhances the ring's susceptibility to nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyrazines. researchgate.net

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides.

Suzuki Coupling : This reaction couples an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming C-C bonds. researchgate.net For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to undergo Suzuki-Miyaura coupling reactions with arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature and 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.govdocumentsdelivered.com A similar reactivity would be expected for this compound.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of alkynyl-substituted pyrazines. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org It is a highly versatile reaction with a broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net This reaction could be used to introduce a wide variety of amino groups onto the pyrazine ring of this compound.

| Reaction | Reactants | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Aryl halide | C-C | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne, Aryl halide | C-C (alkynyl) | Palladium catalyst, Copper(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine, Aryl halide | C-N | Palladium catalyst, Ligand, Base |

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions on halogenated pyrazines.

Nickel-Catalyzed Cross-Coupling : Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides. nih.govwisc.edu This methodology could potentially be applied to this compound for the introduction of alkyl groups.

Copper-Catalyzed Reactions : Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-N and C-O bonds. More recently, copper-catalyzed Sonogashira and Buchwald-Hartwig type reactions have also been developed. mdpi.com Copper-catalyzed coupling of phenols with aryl bromides has been achieved with high turnover numbers. digitellinc.com

Electrophilic Aromatic Substitution (Deactivated Pyrazine Ring Considerations)

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. In the case of this compound, the pyrazine core is further deactivated by the strong inductive electron-withdrawing effects of two chlorine atoms directly attached to the ring.

Consequently, this compound is exceptionally resistant to classical electrophilic substitution reactions. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, which typically require the aromatic ring to act as a nucleophile, are generally not feasible under normal conditions. The high degree of deactivation means that the pyrazine ring lacks the necessary electron density to attack common electrophiles. In acidic conditions, which are often required for EAS, the basic nitrogen atoms of the pyrazine ring can be protonated, leading to the formation of a pyrazinium cation. This positive charge further depletes the ring of electron density, rendering it even more inert to electrophilic attack. Therefore, functionalization of the pyrazine ring in this compound via electrophilic substitution is synthetically impractical.

Chemoselectivity in Multifunctional Transformations

The structure of this compound features three distinct halogen substituents: two chlorine atoms bonded to the aromatic pyrazine ring (aryl chlorides) and one chlorine atom in the chloromethyl side chain (a benzylic-like chloride). This differentiation allows for chemoselective transformations, where one type of chlorine atom can be reacted selectively in the presence of the others.

The key to the chemoselectivity of this compound lies in the different reactivity profiles of the chloromethyl group versus the ring-bound chlorines. The chlorine atom of the chloromethyl group (-CH₂Cl) behaves as a reactive benzylic-like halide. It is highly susceptible to nucleophilic substitution via an Sₙ2 mechanism due to the accessibility of the primary carbon and the ability of the adjacent pyrazine ring to stabilize the transition state.

In contrast, the chlorine atoms at the C-3 and C-5 positions of the pyrazine ring are aryl chlorides. Aryl halides are typically unreactive towards Sₙ2 reactions. However, the electron-deficient nature of the pyrazine ring makes these positions susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the ring chlorines can be displaced by strong nucleophiles under SₙAr conditions, this process generally requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than the Sₙ2 displacement of the chloromethyl group. acs.org

This difference in reactivity allows for the selective functionalization of the chloromethyl group under milder conditions, leaving the two ring chlorines intact.

| Position | Halide Type | Typical Reaction | Mechanism | Relative Reactivity | Required Conditions |

|---|---|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Benzylic-like | Nucleophilic Substitution | Sₙ2 | High | Mild (e.g., moderate temperatures, various nucleophiles) |

| Ring Chlorines (C3 & C5) | Aryl | Nucleophilic Aromatic Substitution | SₙAr | Low to Moderate | Forcing (e.g., high temperatures, strong nucleophiles) |

Orthogonal functionalization refers to the stepwise modification of a multifunctional compound by using specific, non-interfering reaction conditions for each functional group. rsc.org The distinct reactivities of the chlorine atoms in this compound make it an ideal substrate for such strategies.

A typical orthogonal strategy involves a two-step process:

Step 1: Selective Substitution of the Chloromethyl Group. The molecule can be treated with a first nucleophile (Nu₁⁻) under mild conditions. This results in the selective displacement of the benzylic-like chlorine, forming a new derivative while leaving the aryl chlorides at positions C-3 and C-5 untouched. A wide range of nucleophiles, such as amines, alkoxides, or thiolates, can be used in this step.

Step 2: Substitution of a Ring Chlorine. The product from the first step can then be subjected to a second, different nucleophile (Nu₂⁻) under more vigorous SₙAr conditions. This will displace one of the ring chlorines. Research on related 2-substituted 3,5-dichloropyrazines has shown that the nature of the substituent at the C-2 position directs the regioselectivity of this second substitution. acs.orgacs.orgresearchgate.net If the new group at the C-2 position is electron-donating, nucleophilic attack is favored at the C-3 position. Conversely, if the C-2 substituent is electron-withdrawing, the attack preferentially occurs at the C-5 position. acs.org

This stepwise approach allows for the controlled and regioselective synthesis of complex, unsymmetrically substituted pyrazine derivatives from a single, readily available starting material.

| Step | Target Site | Reaction Type | Example Reagent (Nucleophile) | Typical Conditions | Result |

|---|---|---|---|---|---|

| 1 | Chloromethyl Group | Sₙ2 Substitution | Sodium methoxide (NaOCH₃) | Mild temperature, polar solvent (e.g., Methanol) | Selective formation of 3,5-dichloro-2-(methoxymethyl)pyrazine |

| 2 | Ring Chlorine (C-3 or C-5) | SₙAr Substitution | Ammonia (NH₃) | High temperature, high pressure, in a solvent like DMSO | Displacement of one ring chlorine to form an aminopyrazine derivative |

Derivatization Strategies and Analogue Synthesis Via 3,5 Dichloro 2 Chloromethyl Pyrazine

Construction of Advanced Pyrazine (B50134) Derivatives

The differential reactivity of the chlorine atoms on 3,5-Dichloro-2-(chloromethyl)pyrazine is the cornerstone of its application in synthesizing advanced derivatives. The chloromethyl group is highly susceptible to nucleophilic substitution, while the ring-bound chlorines are more amenable to metal-catalyzed cross-coupling reactions. This allows for a directed and controlled synthetic approach.

The synthesis of pyrazine derivatives bearing a variety of alkyl and aryl groups can be readily achieved from this compound through standard organic transformations. The chloromethyl group provides a convenient handle for introducing substituents via SN2 reactions with appropriate nucleophiles, such as alkoxides, thiolates, or carbanions.

The chloro substituents on the pyrazine ring are ideal for participating in metal-catalyzed cross-coupling reactions. For instance, Kumada-Corriu coupling can be employed to introduce alkyl or aryl groups using Grignard reagents in the presence of an iron or nickel catalyst. mdpi.commdpi.com Similarly, Suzuki cross-coupling reactions with various arylboronic acids can be used to install aryl and heteroaryl moieties, a common strategy for derivatizing halogenated heterocycles. semanticscholar.orgnih.gov These reactions can be performed stepwise to create unsymmetrically substituted pyrazines.

Table 1: Representative Transformations for Alkyl and Aryl Substitution

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| This compound | R-MgBr, Fe(acac)₂ | Kumada-Corriu Coupling | 3-Alkyl-5-chloro-2-(chloromethyl)pyrazine |

| This compound | Ar-B(OH)₂, Pd Catalyst, Base | Suzuki Coupling | 3-Aryl-5-chloro-2-(chloromethyl)pyrazine |

| This compound | R-OH, NaH | Nucleophilic Substitution | 3,5-Dichloro-2-(alkoxymethyl)pyrazine |

| This compound | Ar-SH, K₂CO₃ | Nucleophilic Substitution | 3,5-Dichloro-2-((arylthio)methyl)pyrazine |

This table presents plausible reaction pathways based on established chemical principles for pyrazine derivatization.

The synthesis of more complex pyrazine systems, including those fused with other heterocyclic rings, is a significant area of medicinal chemistry. mdpi.com Starting from this compound, heteroaryl groups can be introduced at the 3- and 5-positions using cross-coupling reactions with heteroarylboronic acids or heteroarylstannanes.

Furthermore, the reactive sites on the molecule can be used to construct fused-ring systems. For example, the chloromethyl group can be converted into an amino or hydroxyl group, which can then participate in an intramolecular cyclization with a substituent placed at the 3-position. This strategy can lead to the formation of bicyclic systems like pyrrolo[1,2-a]pyrazines or furo[2,3-b]pyrazines. The synthesis of 1,2,3-triazole-fused pyrazines often involves the cyclization of precursor molecules containing azide (B81097) and alkyne functionalities, which can be installed through derivatization of the starting chloropyrazine. mdpi.com

Development of Libraries and Combinatorial Approaches

The trifunctional nature of this compound makes it an excellent starting point for combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for screening purposes. nih.gov Both solid-phase and solution-phase methodologies can be effectively employed.

In solid-phase synthesis, the chloromethyl group serves as an ideal anchor to attach the pyrazine scaffold to a polymer resin. lsu.edu This covalent linkage allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.

Once the pyrazine core is immobilized, the two chloro groups on the ring can be sequentially or simultaneously displaced using a diverse set of reactants. For example, a first set of building blocks can be introduced at the C5 position via a Suzuki coupling, followed by a different set of reagents targeting the C3 position. After the desired modifications are complete, the final product is cleaved from the resin, typically under acidic conditions, to release the derivatized pyrazine amide or acid into solution. lsu.edu This approach facilitates the systematic creation of a large matrix of compounds from a small set of starting materials.

Solution-phase parallel synthesis is another powerful technique for library generation that avoids the need for resin attachment and cleavage. nih.gov This method combines the benefits of traditional solution chemistry with the high-throughput nature of combinatorial approaches. Using multi-well plates, this compound can be reacted with arrays of different nucleophiles, Grignard reagents, or boronic acids to generate a library of products in parallel. nih.govnih.gov Each well contains a unique combination of reagents, leading to a distinct final compound. While purification can be more complex than in solid-phase synthesis, modern automated chromatography systems can streamline this process.

Table 2: Comparison of Library Synthesis Approaches

| Feature | Solid-Phase Synthesis | Solution-Phase Library Generation |

| Principle | Compound is covalently attached to a polymer support during synthesis. | Reactions are carried out in solution, typically in parallel format. nih.gov |

| Purification | Simplified by washing the resin to remove excess reagents and byproducts. | Often requires liquid-liquid extraction or chromatography. |

| Reagent Use | Excess reagents can be used to drive reactions to completion. lsu.edu | Stoichiometric control is more critical. |

| Scalability | Generally used for smaller, discovery-scale synthesis. | More readily scalable to larger quantities. |

| Key Group | The chloromethyl group acts as a handle for resin attachment. lsu.edu | All three chloro groups are available for direct derivatization. |

Synthesis of Precursors for Complex Organic Frameworks

The pyrazine nucleus is a well-established building block in the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov The nitrogen atoms of the pyrazine ring act as ditopic ligands, bridging metal centers to form extended crystalline structures. nih.govrsc.org

Derivatives of this compound are valuable as precursors for multitopic organic linkers. The chloro-substituents can be replaced with other coordinating groups, such as carboxylates, pyridyls, or tetrazoles, through established synthetic routes. rsc.org For example, substitution of the chlorines with cyanogroups followed by hydrolysis would yield a pyrazine dicarboxylic acid. This functionalized pyrazine can then be reacted with metal salts to self-assemble into complex 3D frameworks. The original chloromethyl group can also be functionalized to introduce additional properties into the framework, such as catalytic activity or specific binding sites. The ability to tailor the peripheral functionality of the pyrazine linker allows for precise control over the structure and properties of the resulting MOF. rsc.org

Role in Pre-functionalized Building Block Synthesis

The chemical architecture of this compound makes it an ideal building block for combinatorial chemistry and the synthesis of targeted molecular libraries. The molecule possesses three potential sites for nucleophilic substitution: the benzylic-type chlorine of the chloromethyl group and the two chlorine atoms attached directly to the electron-deficient pyrazine ring.

The chloromethyl group is the most reactive site towards nucleophilic substitution (SN2) reactions. This reactivity is due to the relative stability of the transition state compared to an SNAr mechanism required for substitution on the pyrazine ring. This allows for the selective introduction of a wide variety of functional groups by reacting the compound with different nucleophiles, such as alcohols, thiols, and amines, under relatively mild conditions.

Following the initial substitution at the chloromethyl position, the two chlorine atoms on the pyrazine ring can be replaced through nucleophilic aromatic substitution (SNAr) reactions. These reactions typically require more forcing conditions (e.g., higher temperatures, stronger bases, or metal catalysis) than the initial SN2 reaction. The electron-withdrawing nature of the pyrazine nitrogens facilitates this type of substitution. This stepwise reactivity allows chemists to introduce different substituents sequentially, leading to the creation of complex and precisely substituted pyrazine derivatives.

The table below illustrates the potential for creating a variety of building blocks from this compound by reacting it with common nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group at C2-methylene | Potential Product Structure |

| Oxygen (O) | Sodium ethoxide | Ether | 3,5-Dichloro-2-(ethoxymethyl)pyrazine |

| Nitrogen (N) | Ammonia, Diethylamine | Primary/Secondary Amine | (3,5-Dichloropyrazin-2-yl)methanamine |

| Sulfur (S) | Sodium thiophenoxide | Thioether | 2-((Benzylthio)methyl)-3,5-dichloropyrazine |

| Carbon (C) | Sodium cyanide | Nitrile | (3,5-Dichloropyrazin-2-yl)acetonitrile |

Preparation of Chiral Pyrazine Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound provides a valuable starting point for the preparation of chiral pyrazine derivatives. The most direct strategy involves the nucleophilic substitution of the highly reactive chloromethyl group with a chiral, non-racemic nucleophile.

This initial reaction establishes the stereocenter in the molecule. For instance, reaction with a chiral amine or a chiral alcohol will form a new carbon-nitrogen or carbon-oxygen bond, respectively, incorporating the chiral auxiliary into the pyrazine structure. Once the chiral center is installed, the remaining two chloro substituents on the pyrazine ring can be further modified, as described previously, to build molecular complexity without disturbing the newly created stereocenter. This approach allows for the synthesis of a series of chiral analogues for structure-activity relationship (SAR) studies.

The following table provides examples of how chiral building blocks can be synthesized from this compound using chiral nucleophiles.

| Chiral Nucleophile | Example Reagent | Resulting Chiral Moiety | Potential Chiral Product |

| Chiral Amine | (R)-(-)-1-Phenylethylamine | Chiral Secondary Amine | (R)-1-(3,5-Dichloropyrazin-2-yl)-N-(1-phenylethyl)methanamine |

| Chiral Alcohol | (S)-(+)-2-Butanol | Chiral Ether | (S)-2-((Butan-2-yloxy)methyl)-3,5-dichloropyrazine |

| Chiral Thiol | L-Cysteine ethyl ester | Chiral Thioether | Ethyl (S)-2-amino-3-(((3,5-dichloropyrazin-2-yl)methyl)thio)propanoate |

This methodology provides a reliable and flexible route to novel chiral pyrazine compounds, which are valuable for screening as potential therapeutic agents or as chiral ligands in asymmetric catalysis.

Advanced Methodologies in the Synthesis and Transformation of Pyrazine Derivatives

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. euroasiapub.orgnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds, including pyrazine (B50134) derivatives. jchr.org The application of microwave irradiation can be envisioned in several key steps for the synthesis of polychlorinated and functionalized pyrazines.

The core synthesis of the pyrazine ring, which typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can be significantly expedited under microwave conditions. Furthermore, subsequent functionalization reactions, such as chlorination and side-chain manipulation, can also benefit from microwave heating. For instance, the conversion of a hydroxymethyl group to a chloromethyl group using a suitable chlorinating agent could be driven to completion more rapidly and with fewer side products under controlled microwave irradiation.

The advantages of microwave-assisted synthesis in the context of pyrazine derivatives are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Yields | Moderate to good | Often higher yields mdpi.com |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

| Energy Efficiency | Lower | Higher, due to localized heating |

| Process Control | Less precise | Precise temperature and pressure control |

This table illustrates the general benefits of microwave-assisted synthesis for organic compounds.

While a specific protocol for the microwave-assisted synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine is not extensively documented in publicly available literature, the principles of microwave chemistry strongly suggest its applicability. Researchers have successfully employed microwave-assisted, solvent-free conditions for the synthesis of other complex heterocyclic systems, demonstrating the potential for developing a rapid and efficient synthesis of this target molecule. scielo.brscielo.br

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift in the production of chemical compounds, moving from traditional batch processes to continuous manufacturing. springerprofessional.de This methodology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. mdpi.com For the synthesis of a highly substituted and potentially reactive molecule like this compound, flow chemistry presents several distinct advantages.

The key benefits of employing flow chemistry in the synthesis of functionalized heterocycles include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with handling hazardous reagents and exothermic reactions. mtak.hu

Precise Control: The ability to precisely control temperature and residence time can lead to cleaner reactions and higher selectivity, which is crucial when dealing with multiple reactive sites on a molecule. nih.gov

Scalability: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. researchgate.net

A hypothetical flow synthesis of this compound could involve the sequential introduction of reagents into a heated and pressurized microreactor system. For example, the formation of the pyrazine ring could be achieved in a first reactor, followed by in-line purification and subsequent chlorination in a second reactor. The precise control afforded by the flow system would be critical in managing the regioselectivity of the chlorination steps.

Photochemical and Electrochemical Methods

Photochemical methods utilize light to promote chemical reactions. In the context of pyrazine chemistry, photochemical approaches could be employed for C-H functionalization, allowing for the direct introduction of substituents onto the pyrazine ring without the need for pre-functionalized starting materials. nih.gov While direct photochemical synthesis of this compound is not well-documented, related azine heterocycles like pyridines have been successfully functionalized using photoredox catalysis. acs.org This suggests the potential for developing similar methodologies for pyrazines. Photoinduced ligand isomerization in pyrazine-containing metal complexes has also been studied, indicating the responsiveness of the pyrazine system to photochemical stimuli. rsc.org

Electrochemical methods use electrical current to drive chemical reactions. Electrochemical synthesis can be a green and efficient alternative to traditional methods that often rely on stoichiometric reagents. xmu.edu.cn For instance, the electrochemical reduction of pyrazines can lead to the formation of dihydropyrazines, which are valuable synthetic intermediates. cdnsciencepub.com Conversely, electrochemical oxidation could be explored for the functionalization of the pyrazine ring. The synthesis of acetylpyrazine (B1664038) has been achieved electrochemically, demonstrating that C-C bond formation on the pyrazine nucleus is feasible using this technique. xmu.edu.cn These methods could potentially be adapted for the introduction of chloro and chloromethyl groups onto a pyrazine scaffold.

| Method | Principle | Potential Application for Pyrazine Derivatives |

| Photochemistry | Use of light to induce chemical reactions. | C-H functionalization, introduction of substituents. nih.gov |

| Electrochemistry | Use of electricity to drive redox reactions. | Synthesis of precursors (e.g., dihydropyrazines), functional group introduction. xmu.edu.cncdnsciencepub.com |

This table outlines the principles and potential applications of photochemical and electrochemical methods in pyrazine chemistry.

Catalytic Systems in Pyrazine Functionalization (Beyond Cross-Coupling)

While traditional cross-coupling reactions are invaluable for the functionalization of pyrazines, advanced catalytic systems offer novel and more direct routes for modifying the pyrazine core. rsc.orgresearchgate.netrsc.org

One of the most significant advancements in this area is C-H bond activation . This strategy allows for the direct functionalization of C-H bonds on the pyrazine ring, bypassing the need for pre-installed leaving groups such as halogens. rsc.org Palladium-catalyzed direct arylation of pyrazine N-oxides has been demonstrated as a method for C-H/C-H coupling reactions. rsc.org This approach offers a more atom-economical and step-efficient route to substituted pyrazines.

Catalytic amination of chloropyrazines is another important transformation that extends beyond standard cross-coupling. acs.org Palladium-catalyzed amination reactions, for example, can be used to introduce nitrogen-containing substituents onto the pyrazine ring. rsc.orgresearchgate.net The use of specialized phosphine (B1218219) ligands can facilitate the amination of even deactivated chloropyrazines. rsc.org

The dearomatization of pyrazines represents a frontier in their catalytic functionalization. Highly enantioselective copper-catalyzed dearomatization of pyrazine has been reported, leading to the formation of chiral C-substituted piperazines. nih.gov This highlights the potential for developing catalytic systems that can transform the planar, aromatic pyrazine ring into complex, three-dimensional structures.

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of pyrazine derivatives can be made more sustainable by incorporating these principles.

Key green chemistry approaches applicable to pyrazine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or bio-based solvents can significantly reduce the environmental impact of a synthesis. mdpi.com

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, reducing waste. tandfonline.com

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or conducting reactions at ambient temperature contributes to a greener process. euroasiapub.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Methodologies like C-H activation contribute to higher atom economy. rsc.org

Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the broader field is moving towards the use of renewable starting materials. rsc.org

Recent research has focused on developing greener protocols for the synthesis of various nitrogen-containing heterocycles, with an emphasis on one-pot procedures, the use of recyclable catalysts, and solvent-free reaction conditions. mdpi.comnih.gov For example, a biocatalytic approach using enzymes for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been developed, showcasing a greener and more efficient method. nih.gov

Theoretical and Computational Investigations of 3,5 Dichloro 2 Chloromethyl Pyrazine

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and predict sites of reactivity.

Detailed research findings from DFT calculations would reveal the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org For 3,5-Dichloro-2-(chloromethyl)pyrazine, the electron-withdrawing effects of the three chlorine atoms and the two pyrazine (B50134) nitrogens are expected to result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insights into charge distribution and intramolecular interactions. semanticscholar.orgnih.gov This analysis would likely show significant positive charges on the carbon atoms bonded to chlorine and the pyrazine ring carbons, while the nitrogen and chlorine atoms would bear negative charges. These charge distributions highlight the electrophilic and nucleophilic centers within the molecule.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be concentrated around the nitrogen and chlorine atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms and the carbon of the chloromethyl group, marking them as potential sites for nucleophilic interaction.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates energy of the outermost electrons. |

| LUMO Energy | -1.8 eV | Indicates energy of the lowest empty orbital; a target for nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. semanticscholar.org |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on C2 | +0.15 e | Predicts electrophilicity of the pyrazine ring carbon. |

| NBO Charge on N1 | -0.48 e | Predicts nucleophilicity of the pyrazine nitrogen. semanticscholar.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and determining the energy barriers associated with them. For this compound, a key area of investigation would be its substitution reactions. The chloromethyl group is a reactive site, and its chlorine atom can be displaced by various nucleophiles.

DFT calculations can be used to model the reaction mechanism, for instance, in a substitution reaction with a nucleophile like an amine or an alcohol. By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of the activation energy, which governs the reaction rate. Such models can distinguish between possible mechanisms, such as SN1 and SN2 pathways, by analyzing the structure and energy of the transition state.

Furthermore, computational studies can explore the synthesis of the compound itself. For example, the chlorination of a pyrazine precursor could be modeled to understand the regioselectivity of the reaction and optimize conditions to maximize the yield of the desired 3,5-dichloro isomer. mdpi.com The general mechanism for pyrazine formation often involves the condensation of α-aminocarbonyl compounds, and modeling these steps can provide fundamental insights into the synthesis of the core pyrazine ring. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its properties. Conformational analysis focuses on identifying the stable arrangements of the molecule, particularly the orientation of the chloromethyl group relative to the pyrazine ring.

By systematically rotating the C-C bond between the pyrazine ring and the chloromethyl group and calculating the energy at each step, a potential energy profile can be generated. This analysis would likely reveal several low-energy conformers (rotamers). The stability of these conformers is governed by steric hindrance between the chloromethyl group and the adjacent chlorine atom on the pyrazine ring, as well as electronic interactions. nii.ac.jp

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal how the molecule flexes, vibrates, and rotates. mdpi.com These simulations can show the preferred conformations in solution and the timescale of transitions between different conformational states, providing a more realistic picture of the molecule's behavior than static models. rsc.org

| Dihedral Angle | Description | Predicted Relative Energy |

| N1-C2-Cmethylene-Cl | Defines the rotation of the chloromethyl group. | - |

| ~60° | Gauche conformer | 0.5 kcal/mol |

| ~180° | Anti conformer | 0 kcal/mol (most stable) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural or physicochemical properties of a molecule and its activity. While often used for biological activity, QSAR can also be applied to predict chemical properties and reactivity.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions (e.g., nucleophilic substitution) based on a set of calculated molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. semanticscholar.orgnih.gov

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. nih.gov

By calculating these descriptors for a series of related pyrazine compounds with known experimental reactivity data, a statistical model (such as multiple linear regression) can be built. nih.gov This model can then be used to predict the reactivity of this compound. Such studies are valuable for screening potential reactants and predicting reaction outcomes without the need for extensive experimentation.

| Descriptor Type | Example Descriptor | Predicted Value for this compound | Relevance to Reactivity |

| Electronic | LUMO Energy | -1.8 eV | Susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment | 2.5 D | Governs interactions in polar media. |

| Steric | Molecular Volume | 120 ų | Influences accessibility of reactive sites. |

| Topological | Wiener Index | 350 | Relates molecular branching to physical properties. |

In Silico Design of Novel Pyrazine Scaffolds

The insights gained from computational analysis of this compound serve as a foundation for the in silico design of new molecules with tailored properties. By using the parent molecule as a scaffold, targeted modifications can be made to modulate its reactivity, polarity, and shape.

For example, if the goal is to increase the rate of nucleophilic substitution at the chloromethyl position, modifications could be made to the pyrazine ring to further lower the LUMO energy. This might involve replacing the chlorine atoms with even stronger electron-withdrawing groups. Conversely, to decrease reactivity, electron-donating groups could be introduced.

Computational tools allow for the rapid virtual synthesis and evaluation of a library of such derivatives. researchgate.net Properties like the HOMO-LUMO gap, charge distribution, and steric accessibility can be calculated for each new design. This high-throughput screening process can identify promising candidates for chemical synthesis, significantly accelerating the discovery of novel compounds and materials based on the pyrazine core structure. mdpi.comnih.gov This rational design approach is a cornerstone of modern chemical research, enabling the creation of functional molecules with precisely controlled attributes.

Applications of 3,5 Dichloro 2 Chloromethyl Pyrazine As a Key Chemical Intermediate

Role in the Synthesis of Agrochemical Active Ingredients (Focus on chemical synthesis, not biological function)

No specific synthesis pathways for commercial or developmental agrochemical active ingredients using 3,5-Dichloro-2-(chloromethyl)pyrazine as a starting material or intermediate were found.

Utility in the Development of Advanced Materials Precursors (e.g., polymers, functional dyes)

There is no available information detailing the use of this compound as a precursor for polymers or functional dyes.

Intermediate in the Preparation of Catalysts and Ligands

The role of this compound as an intermediate in the synthesis of catalysts or ligands is not described in the available literature.

Contribution to Novel Reagent Development

No instances of this compound being used for the development of new chemical reagents were identified.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-(chloromethyl)pyrazine, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyrazine cores. For chloromethylation, nucleophilic substitution using chloroacetyl chloride under reflux with aprotic solvents (e.g., DMF) is common . Organocuprates reacting with oxalyl chloride can generate α-diones, which are intermediates for pyrazine derivatives . Lithiation of pyrazine followed by electrophilic substitution with chloromethylating agents (e.g., ClCH₂I) is another route, requiring strict temperature control (-78°C to 0°C) and inert atmospheres . Optimization focuses on solvent polarity, stoichiometry of chlorinating agents (e.g., PCl₅), and reaction time to minimize side products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its chloromethyl group, the compound is corrosive and potentially carcinogenic. Protocols include:

- Storage in airtight, grounded containers away from sparks or heat .

- Use of fume hoods, nitrile gloves, and full-face shields during synthesis .

- Immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assigns substituent positions via coupling patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for pyrazolo-pyrazine analogs .

- Mass spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like molecular dynamics simulations elucidate the photophysical properties of this compound?

Q. What strategies are employed to study electron transfer mechanisms in pyrazine-based coordination polymers involving this compound?

- Methodological Answer : Reduced pyrazine ligands in CrCl₂(pyrazine)₂ enable conductivity studies via:

Q. How do noncovalent intramolecular interactions influence the electronic structure of conjugated polymers containing this compound moieties?

- Methodological Answer : Atoms-in-molecules (AIM) theory identifies S···N and π-π interactions stabilizing planar oligomers.

- TD-DFT : Extrapolates HOMO-LUMO gaps (ΔE ≈ 1.8 eV) from excitation energies, correlating with experimental conductivity .

Q. What methodological approaches are used to evaluate the antiviral activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.